molecular formula C12H9F3O2 B2700223 3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287339-88-0

3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2700223
CAS No.: 2287339-88-0
M. Wt: 242.197
InChI Key: FCGZMOSYCNAFAI-UHFFFAOYSA-N
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Description

3-(2,3,5-Trifluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its trifluorophenyl group attached to a bicyclo[111]pentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a trifluorophenyl group is introduced to a bicyclo[1.1.1]pentane ring using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the trifluorophenyl group, although this is less common due to the stability of the fluorine atoms.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2,3,5-Trifluorophenol: A phenolic compound with similar fluorine substitution pattern.

  • Bicyclo[1.1.1]pentane derivatives: Other derivatives of the bicyclo[1.1.1]pentane ring structure.

Uniqueness: 3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of the trifluorophenyl group and the bicyclo[1.1.1]pentane ring, which provides distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-6-1-7(9(15)8(14)2-6)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGZMOSYCNAFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=C(C(=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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